molecular formula C13H19NO2S B15278577 Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B15278577
M. Wt: 253.36 g/mol
InChI Key: AFFFPJZVNASEBA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with amino, ester, and dimethyl functional groups. This scaffold is synthesized via the Gewald reaction, a multicomponent condensation involving ketones, cyanoacetate derivatives, and elemental sulfur . The compound serves as a versatile intermediate in medicinal chemistry for the development of anticancer agents, kinase inhibitors, and antimicrobial compounds . Key physicochemical properties include a molecular weight of 239.33 g/mol (for the 6-methyl analog), a melting point range of 112–118°C, and moderate lipophilicity (XLogP3 ~3.3) . Safety data indicate irritation hazards (H315-H319-H335), necessitating proper handling .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H19NO2S/c1-4-16-13(15)11-10-8(3)7(2)5-6-9(10)17-12(11)14/h7-8H,4-6,14H2,1-3H3

InChI Key

AFFFPJZVNASEBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(C(CC2)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyanoacetyl derivative with a thiophene precursor in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization to form fused heterocyclic systems, a key pathway for generating bioactive scaffolds.

Table 1: Cyclization Reactions and Products

Reagents/ConditionsProductKey FindingsSource
Ethyl isothiocyanate, EtOH, Et₃NBenzo thieno[2,3-d] thiazin-4-oneForms a six-membered ring via nucleophilic attack at the thiocarbonyl group. Yield: 85% .
Formamide, refluxTetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-oneIntramolecular cyclization yields pyrimidinone derivatives. Reaction time: 3 h .
POCl₃, refluxChloro-pyrimidine derivativeReplaces hydroxyl with chlorine for downstream functionalization .

Acylation and Alkylation

The amino group participates in acylation and alkylation, modifying electronic and steric properties.

Table 2: Acylation/Alkylation Reactions

Reagents/ConditionsProductKey FindingsSource
Chloroacetyl chloride, DCM, Et₃NAcylated ester derivativeForms stable amide bonds. Used in alkylation with cyclohexylamine .
Benzoyl chloride, benzene, Et₃NN-Benzoyl derivativeEnhances lipophilicity for biological studies .
Phenacyl bromide, DMF, K₂CO₃N-Phenacyl-substituted pyrimidinoneImproves antitumor activity in MCF-7 cells .

Nucleophilic Substitution

The amino group facilitates substitution reactions with electrophilic agents.

Table 3: Substitution Reactions

Reagents/ConditionsProductKey FindingsSource
Benzoylisothiocyanate, EtOHThiourea derivativesCyclizes to thieno[2,3-d]pyrimidines under basic conditions .
Hydrazine hydrateHydrazino-pyrimidine derivativesServes as intermediates for triazole and pyrazole synthesis .
Phenyl isothiocyanateN,N-Disubstituted thioureaAntiproliferative activity against NCI-H460 cells .

Condensation and Annulation

Reactions with aldehydes and ketones enable annulated architectures.

Table 4: Condensation Pathways

Reagents/ConditionsProductKey FindingsSource
Salicylaldehyde, acetic anhydrideSchiff base intermediatesIntramolecular cyclization yields furan-fused thiophenes .
Benzaldehyde, ethanolHydrazone derivativesExhibits analgesic activity exceeding metamizole .
Carbon disulfide, KOHTriazolo-pyrimidine-thionesEnhances binding to NRF2 pathway targets .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

  • Thiazinones (e.g., benzo thieno[2,3-d] thiazin-4-one) inhibit microtubule depolymerization (IC₅₀: 19 nM in MDA-MB-435 cells) .

  • Phenacyl-substituted pyrimidines demonstrate GI₅₀ values of ~10 nM in NCI-60 cancer panels .

  • Thiourea derivatives exhibit dose-dependent growth inhibition in SF-268 (CNS cancer) cells .

Reaction Mechanisms and Optimization

  • Gewald Synthesis : Cyclohexanone, ethyl cyanoacetate, and sulfur react in EtOH with triethylamine to form the core structure (yield: 92%) .

  • Mannich Reactions : Non-catalyzed conditions with HCHO and amines yield thieno[2,3-d]pyrimidines .

  • Michael Additions : Acrylonitrile adds to pyrimidinones at nitrogen, forming adducts for further functionalization .

Scientific Research Applications

Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can be used to design inhibitors for specific enzymes or receptors.

    Medicine: Due to its unique structure, the compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the production of dyes, pigments, and other materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The core structure of tetrahydrobenzo[b]thiophene derivatives allows for diverse substitutions, influencing reactivity, solubility, and biological activity. Below is a comparative analysis of analogs:

Compound Substituents Molecular Weight (g/mol) Key Modifications Biological Activity
Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4,5-dimethyl 239.33 (6-methyl analog) Enhanced steric bulk from dimethyl groups; improves metabolic stability Anticancer (IC50: 23.2–95.9 µM vs. MCF-7 cells)
Ethyl 2-amino-6-phenyl analog (4p) 6-phenyl 271.36 Aromatic phenyl group increases lipophilicity and π-π interactions Not explicitly reported; used as a precursor for antitubulin agents
Ethyl 2-amino-7-oxo analog 7-oxo 225.31 Ketone group introduces polarity; alters hydrogen-bonding capacity Potential kinase inhibitor scaffold
Ethyl 2-(2-cyanoacetamido) analog (3) 2-cyanoacetamido 267.32 Cyano group enhances electron-withdrawing properties; stabilizes amide conformation Intermediate for GPR55 antagonists
Ethyl 2-ureido analog (5) 2-(3-(2-chloroethyl)ureido) 343.87 Chloroethyl ureido group introduces alkylating potential Explored for tuberculosis antigen targeting

Physicochemical Properties

  • Lipophilicity : The 6-methyl analog (XLogP3 = 3.3) is more lipophilic than the parent compound (XLogP3 = 2.8), enhancing membrane permeability .
  • Solubility : Polar substitutions (e.g., 7-oxo) improve aqueous solubility, whereas aryl groups (e.g., 6-phenyl) reduce it .
  • Thermal Stability : Melting points correlate with crystallinity; the 6-phenyl derivative (mp 189–191°C) is more stable than the parent (mp 112–118°C) .

Limitations and Challenges

  • Synthetic Complexity : Multistep modifications (e.g., compound 5b ) reduce overall yields and scalability .
  • Toxicity: Chloroethyl and trichloroethyl substituents (e.g., compound in ) may pose genotoxicity risks, requiring rigorous safety profiling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and what methodological considerations ensure high yield?

  • Answer : The synthesis typically involves multi-step reactions starting with the formation of the tetrahydrobenzo[b]thiophene core via cyclization of thiophene derivatives with electrophiles. Subsequent steps include introducing amino and ester groups via nucleophilic substitution and condensation reactions. Key methodological considerations include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
  • Temperature control : Reflux conditions (e.g., 112°C in toluene) optimize reaction rates while minimizing side products .
  • Purification : Flash chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization ensures high purity .

Q. How are reaction conditions optimized to minimize side products during synthesis?

  • Answer : Optimization involves:

  • Solvent polarity : Ethanol or dichloromethane (DCM) balances reactivity and selectivity for nucleophilic substitutions .
  • Catalyst use : Diethylamine or similar bases facilitate cyclization in Gewald reactions .
  • Stoichiometric ratios : Excess isocyanates (e.g., 2-chloroethyl isocyanate) improve conversion rates in urea-forming steps .

Q. What characterization techniques are standard for confirming the structure and purity of this compound?

  • Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation .
  • Mass spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+1]⁺ = 240.3 for derivatives) .
  • Chromatography : HPLC monitors purity (>95% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives, such as varying anticancer vs. antibacterial efficacy?

  • Answer : Discrepancies arise from structural modifications (e.g., substituents on the thiophene core). Methodological strategies include:

  • Comparative SAR studies : Systematically varying substituents (e.g., methyl vs. phenyl groups) and testing against target enzymes or cell lines .
  • Computational modeling : Docking simulations (e.g., using PubChem data) predict binding affinities to biological targets .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Answer :

  • Fragment-based design : Synthesize analogs with incremental changes (e.g., ethyl → methyl esters) and assay bioactivity .
  • Electrochemical profiling : Cyclic voltammetry (e.g., ultramicroelectrode studies) correlates redox behavior with biological activity .
  • Crystallography : X-ray diffraction (e.g., for gold(I)-carbene complexes) reveals conformational preferences influencing activity .

Q. How do solvent and temperature variations impact the electrochemical behavior of this compound?

  • Answer : Polar solvents (e.g., acetonitrile) enhance electron transfer kinetics, while elevated temperatures increase diffusion coefficients. Electrochemical studies using ultramicroelectrodes quantify these effects via Klingler-Kochi analysis .

Q. What strategies address low yields in regioselective functionalization of the tetrahydrobenzo[b]thiophene core?

  • Answer :

  • Directed ortho-metalation : Use directing groups (e.g., amino) to control substitution sites .
  • Microwave-assisted synthesis : Accelerates reaction times, improving regioselectivity in heterocyclization .

Q. How can researchers reconcile conflicting data on the compound’s stability under physiological conditions?

  • Answer :

  • Accelerated stability testing : Expose the compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .
  • Protecting group strategies : Introduce hydrolytically stable groups (e.g., tert-butyl esters) to enhance stability .

Tables of Key Data

Property Value/Technique Reference
Melting Point (Derivatives)113–116°C (methyl ester analog)
Electrochemical ParametersDiffusion coefficient (D) = 1.2×10⁻⁵ cm²/s
Yield Optimization85% via Gewald reaction
Bioactivity RangeIC₅₀ = 2–15 µM (anticancer assays)

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